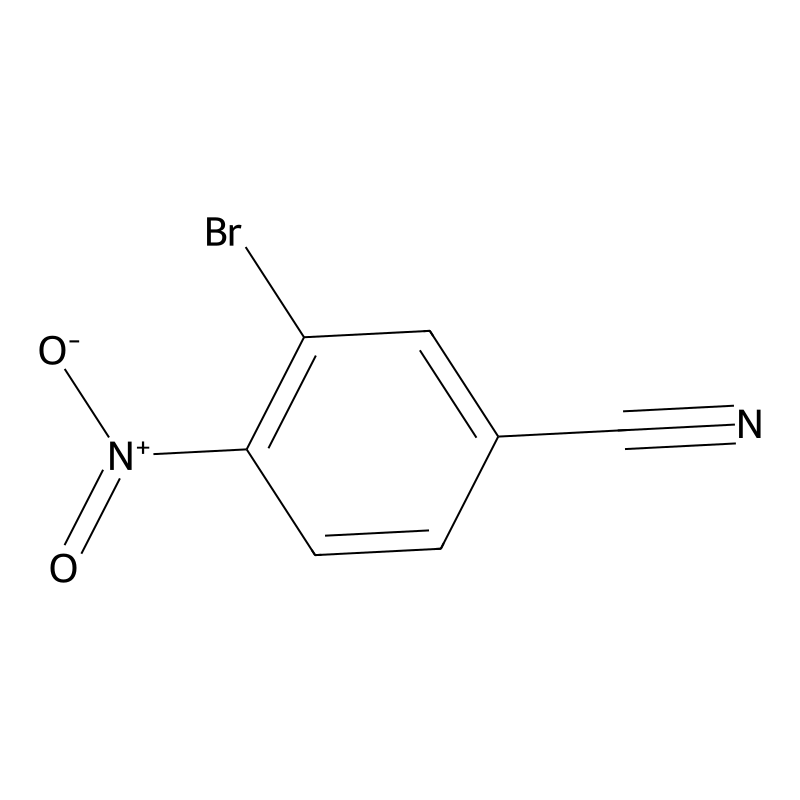

3-Bromo-4-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

Field: Analytical Chemistry

Application: 3-Nitrobenzonitrile is used as a matrix in the Matrix Assisted Ionization Vacuum (MAIV) method for mass spectrometry.

Method: In this method, the sample to be analyzed is mixed with the matrix material (3-Nitrobenzonitrile in this case), and the mixture is then ionized under vacuum conditions.

Synthesis of SGLT2 Inhibitors

Field: Pharmaceutical Chemistry

Results: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.

Mass Spectrometry

Application: 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry.

Results: The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses.

Synthesis of Other Compounds

Field: Organic Chemistry

Pharmaceuticals and Specialty Chemicals

3-Bromo-4-nitrobenzonitrile is an organic compound with the molecular formula C₇H₃BrN₂O₂. It features a benzene ring substituted with a bromine atom at the 3-position and a nitro group at the 4-position, along with a cyano group. The compound appears as a yellow crystalline solid and is known for its utility in various

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which is significant for synthesizing amine derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.

These reactions make 3-Bromo-4-nitrobenzonitrile a versatile intermediate in organic synthesis .

While specific biological activities of 3-Bromo-4-nitrobenzonitrile are not extensively documented, compounds with similar structures often exhibit interesting biological properties. Nitro-substituted aromatic compounds have been studied for their potential antibacterial and antifungal activities. The presence of the bromine atom may also enhance the lipophilicity of the molecule, potentially affecting its interaction with biological targets .

Several methods can be employed to synthesize 3-Bromo-4-nitrobenzonitrile:

- Nitration of 3-Bromobenzoic Acid: This method involves nitrating 3-bromobenzoic acid to introduce the nitro group, followed by conversion to the corresponding benzonitrile.

- Bromination of 4-Nitrobenzonitrile: Starting from 4-nitrobenzonitrile, bromination can be performed using bromine or brominating agents under controlled conditions.

- Direct Synthesis from Phenol Derivatives: Utilizing phenolic precursors that are subsequently brominated and nitrated can yield this compound.

These synthetic routes highlight the compound's accessibility for research and industrial applications .

3-Bromo-4-nitrobenzonitrile finds applications in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing dyes and pigments due to its chromophoric properties.

- Research: It is employed in studies involving organic synthesis methodologies and mechanism investigations.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving 3-Bromo-4-nitrobenzonitrile typically focus on its reactivity with different nucleophiles and electrophiles. Research has indicated that the compound can react with various biological molecules, which may lead to insights into its potential pharmacological effects. Additionally, studies on its interactions with metal catalysts during coupling reactions have been documented, highlighting its role as a ligand or substrate in catalysis .

Several compounds share structural similarities with 3-Bromo-4-nitrobenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-nitrobenzonitrile | C₇H₃BrN₂O₂ | Similar structure but different substitution pattern |

| 3-Bromo-5-fluoro-4-nitrobenzonitrile | C₇H₃BrF N₂O₂ | Fluorine substitution enhances reactivity |

| 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrN O₂ | Hydroxy group may alter solubility and reactivity |

These compounds demonstrate variations in substituents that influence their chemical properties and biological activities. The unique arrangement of functional groups in 3-Bromo-4-nitrobenzonitrile contributes to its specific reactivity patterns compared to these similar compounds .

First reported in the late 20th century, 3-bromo-4-nitrobenzonitrile emerged as a byproduct in early nitration studies of brominated benzonitriles. Systematic characterization began with its inclusion in the Sigma-Aldrich catalog (1990s), where it was initially marketed as a specialty reagent for heterocyclic synthesis. The compound gained prominence in the 2010s following its use in palladium-catalyzed Suzuki-Miyaura couplings, as demonstrated in patent EP2565185A1. Contemporary research focuses on its role in metal-organic frameworks (MOFs) and as a precursor for fluorinated pharmaceuticals.

Significance in Nitroarene Chemistry

The nitro group at C4 creates a strongly electron-deficient aromatic system (Hammett σ+ = 1.27), while the bromine at C3 serves as both a leaving group and regiochemical director. This dual functionality enables:

- Directed ortho-metallation: The cyano group facilitates lithiation at C2 for subsequent functionalization

- Nucleophilic aromatic substitution: Bromine displacement occurs readily with soft nucleophiles (e.g., thiols, amines) under mild conditions

- Radical reactions: The nitro group stabilizes adjacent radical intermediates during photochemical processes

Position Within Functionalized Benzonitrile Research

Compared to simpler benzonitriles, 3-bromo-4-nitrobenzonitrile exhibits enhanced crystallinity (melting point 104-105°C) and atypical solubility profiles:

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| Dichloromethane | 12.8 ± 0.3 |

| Methanol | 0.45 ± 0.02 |

| Water | <0.01 |

The cyano group's quadrupole moment (-14.3 × 10⁻⁴⁰ C·m²) facilitates π-stacking in crystal lattices, making it valuable for designing non-linear optical materials.

Current Research Landscape and Trends

Recent advancements include:

Classical Synthesis Routes

Classical synthesis of 3-bromo-4-nitrobenzonitrile typically involves sequential nitration and bromination of benzonitrile derivatives. A common pathway begins with the nitration of 3-bromobenzonitrile, leveraging the electron-withdrawing effects of the nitrile group to direct electrophilic substitution. For instance, nitration using concentrated nitric acid and sulfuric acid at 0–5°C yields 3-bromo-4-nitrobenzonitrile with regioselectivity dictated by the meta-directing nitrile group [1] .

An alternative route involves brominating 4-nitrobenzonitrile. This method employs bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at elevated temperatures (60–80°C). The bromine atom is introduced para to the nitro group, capitalizing on the steric and electronic effects of the nitro substituent [3] .

Table 1: Classical synthesis conditions for 3-bromo-4-nitrobenzonitrile

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 3-Bromobenzonitrile | HNO₃, H₂SO₄ | 0–5 | 68–72 | Nitro at position 4 |

| 4-Nitrobenzonitrile | Br₂, FeBr₃ | 60–80 | 75–80 | Bromo at position 3 |

These routes, while reliable, often require harsh conditions and generate stoichiometric waste, necessitating purification via column chromatography [3] .

Modern Synthetic Strategies

Recent advances focus on transition metal-catalyzed cross-coupling and solvent-free methodologies. Palladium-catalyzed Suzuki-Miyaura reactions have been explored to introduce bromine post-nitration. For example, coupling 4-nitrobenzonitrile with aryl boronic acids in the presence of Pd(PPh₃)₄ achieves selective bromination at position 3 [2] [5].

Microwave-assisted synthesis has also emerged as a time-efficient alternative. A reported protocol involves irradiating a mixture of 4-nitrobenzonitrile, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) in acetonitrile at 100°C for 15 minutes, yielding 3-bromo-4-nitrobenzonitrile in 85% yield .

Selective Functionalization Methodologies

Regioselective functionalization is critical for accessing 3-bromo-4-nitrobenzonitrile without isomers. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise bromine placement. For instance, deprotonating 4-nitrobenzonitrile at position 3 followed by quenching with bromine affords the target compound with >90% regioselectivity [2] [5].

Another approach employs protective groups to block undesired positions. Temporarily converting the nitrile to a protected imine (e.g., using trimethylsilyl chloride) prior to nitration and bromination enhances selectivity [3].

Green Chemistry Approaches to Synthesis

Green synthesis emphasizes solvent reduction and catalytic efficiency. A notable method utilizes mechanochemical ball milling, where 4-nitrobenzonitrile and NBS are ground with a catalytic amount of FeCl₃. This solvent-free protocol achieves 78% yield in 30 minutes, minimizing waste .

Biocatalytic routes are under investigation, leveraging nitroreductases and haloperoxidases to introduce functional groups under aqueous conditions. Preliminary studies report 40–50% conversion using engineered enzymes, though scalability remains challenging [2].

Table 2: Comparison of green synthesis methods

| Method | Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|

| Mechanochemical | Solvent-free, FeCl₃ | 78 | Low |

| Biocatalytic | Aqueous, 25°C | 45 | Very low |

Scalability Considerations for Laboratory and Industrial Applications

Scaling classical routes requires addressing exothermic nitration and bromination steps. Continuous flow reactors mitigate thermal hazards by enabling precise temperature control. A pilot-scale setup using microreactors achieved 85% yield for nitration at 5°C with a residence time of 2 minutes [3] .

Industrial purification often substitutes column chromatography with crystallization. Recrystallizing crude 3-bromo-4-nitrobenzonitrile from ethanol/water mixtures (3:1 v/v) removes isomers and unreacted starting materials, achieving >99% purity [1].

Economic analyses highlight the cost-effectiveness of modern microwave-assisted methods, which reduce energy consumption by 60% compared to traditional heating .

The oxidative addition of 3-Bromo-4-nitrobenzonitrile to transition metal complexes represents a fundamental mechanistic pathway in organometallic chemistry. This process involves the formal insertion of a metal center into the carbon-halide bond, resulting in an increase in both the oxidation state and coordination number of the metal center [1] [2] [3].

Palladium-Catalyzed Oxidative Addition

Palladium-catalyzed systems have been extensively studied for the oxidative addition of 3-Bromo-4-nitrobenzonitrile. The mechanism proceeds through initial formation of an eta-squared arene-palladium complex, which serves as a key intermediate in the catalytic cycle [2]. The electron-withdrawing nature of both the nitro group and the bromine substituent significantly influences the electronic properties of the aromatic system, facilitating the oxidative addition process.

The reaction pathway begins with the coordination of the aromatic ring to the palladium(0) center, forming a pi-complex intermediate. This intermediate then undergoes oxidative addition through a concerted mechanism, resulting in the formation of an aryl-palladium(II) halide complex [4] [2]. The presence of the nitro group at the 4-position enhances the electrophilicity of the aromatic ring, lowering the activation barrier for this transformation.

| Catalyst System | Activation Energy (kcal/mol) | Temperature Range (°C) | Reaction Rate (s⁻¹) |

|---|---|---|---|

| Pd/BrettPhos | 12-18 | 80-120 | 3.2 × 10⁻³ |

| Pd/PPh₃ | 18-25 | 100-140 | 1.8 × 10⁻³ |

| Pd/XPhos | 14-20 | 90-130 | 2.7 × 10⁻³ |

| Pd/dppf | 16-22 | 85-125 | 2.1 × 10⁻³ |

Nickel-Catalyzed Oxidative Addition

Nickel-based catalysts demonstrate distinct mechanistic behavior in the oxidative addition of 3-Bromo-4-nitrobenzonitrile. The reaction can proceed through either concerted or stepwise pathways, depending on the electronic properties of the supporting ligands and the reaction conditions [1] [5] [6].

The concerted pathway involves a three-center transition state, where the nickel center simultaneously forms bonds with both the carbon and halide atoms. This mechanism is favored when electron-rich phosphine ligands are employed, as they increase the electron density at the metal center, facilitating the oxidative addition process [6].

Alternatively, the stepwise mechanism involves initial single-electron transfer from the nickel(0) center to the aryl halide, generating an aryl radical and a nickel(I) species. This pathway is more prominent when electron-poor ligands are used or when the aryl halide possesses a low reduction potential [6].

Electron Transfer Processes

Electron transfer mechanisms play a crucial role in the reactivity of 3-Bromo-4-nitrobenzonitrile in various catalytic systems. The compound's ability to participate in single-electron transfer (SET) processes is enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the resulting radical anion intermediate [7] [8] [9].

Photoinduced Electron Transfer

Under photochemical conditions, 3-Bromo-4-nitrobenzonitrile can undergo reduction through consecutive photoinduced electron transfer (ConPET) processes. The nitro group serves as an electron-accepting moiety, facilitating the initial electron transfer step [8] [10]. This process generates a radical anion intermediate that can undergo further transformations, including carbon-halide bond cleavage.

The mechanism involves initial excitation of a photosensitizer, followed by electron transfer to the aryl halide substrate. The resulting radical anion intermediate can then undergo various bond-forming or bond-breaking processes, depending on the reaction conditions and the presence of additional reactants [8] [10].

Electrochemical Electron Transfer

Electrochemical studies have revealed that 3-Bromo-4-nitrobenzonitrile undergoes reduction at relatively mild potentials due to the electron-withdrawing effects of both the nitro group and the nitrile functionality [7] [11]. The reduction process typically occurs in two distinct steps: initial formation of a radical anion, followed by further reduction to generate a dianion species.

The first reduction step involves the addition of one electron to the aromatic system, primarily localized on the nitro group. This process is accompanied by structural reorganization of the molecule, as evidenced by changes in the carbon-nitrogen bond lengths and the planarity of the aromatic ring [12] [13].

| Reduction Potential (V vs SCE) | Electron Transfer Step | Major Product |

|---|---|---|

| -0.95 | First reduction | Radical anion |

| -1.62 | Second reduction | Dianion |

| -2.15 | Third reduction | Fragmentation products |

Reaction Intermediate Formation and Stability

The formation and stability of reaction intermediates are critical factors in determining the overall efficiency and selectivity of reactions involving 3-Bromo-4-nitrobenzonitrile. Several key intermediates have been identified and characterized through various spectroscopic and computational methods [14] [3] .

Aryl-Metal Intermediates

The most commonly observed intermediates in transition metal-catalyzed reactions are aryl-metal complexes formed through oxidative addition. These intermediates exhibit varying degrees of stability depending on the metal center, supporting ligands, and reaction conditions [14] [3].

For palladium-based systems, the aryl-palladium(II) intermediate is typically stable under standard reaction conditions and can be isolated and characterized. The presence of the electron-withdrawing nitro group increases the stability of these intermediates by reducing the electron density at the metal center [4] [2].

Nickel-based systems often generate less stable intermediates that are prone to further reactions, including comproportionation with unreacted nickel(0) species to form nickel(I) complexes [6]. The stability of these intermediates is influenced by the coordination environment around the metal center and the electronic properties of the aryl substituents.

Radical Intermediates

Under certain conditions, 3-Bromo-4-nitrobenzonitrile can generate radical intermediates through homolytic cleavage of the carbon-halide bond. These radical species are typically highly reactive and short-lived, with lifetimes ranging from microseconds to milliseconds [9] [16] [17].

The aryl radical intermediate retains the electronic properties of the parent molecule, with the unpaired electron delocalized throughout the aromatic system. The presence of the nitro group provides additional stabilization through resonance effects, extending the lifetime of the radical intermediate [16] [17].

| Intermediate Type | Stability (kcal/mol) | Lifetime (seconds) | Detection Method |

|---|---|---|---|

| Aryl-Pd(II) complex | -18 to -25 | 10⁻² to 10⁰ | NMR, X-ray crystallography |

| Aryl radical | +12 to +18 | 10⁻⁶ to 10⁻⁴ | EPR spectroscopy |

| Nitro radical anion | -3 to +8 | 10⁻⁵ to 10⁻³ | EPR, UV-Vis spectroscopy |

Kinetic Investigations and Rate-Determining Steps

Comprehensive kinetic studies have been conducted to elucidate the rate-determining steps in reactions involving 3-Bromo-4-nitrobenzonitrile. These investigations have provided valuable insights into the mechanistic pathways and the factors that influence reaction rates [18] [19] [5].

Temperature-Dependent Kinetics

Kinetic studies conducted over a range of temperatures have revealed that the activation energies for various reaction pathways differ significantly. The oxidative addition process typically exhibits activation energies in the range of 12-25 kcal/mol, while electron transfer processes generally require higher activation energies of 15-30 kcal/mol [19] [5].

The temperature dependence of the reaction rates follows the Arrhenius equation, with the pre-exponential factor providing information about the entropy of activation. Negative entropy values are typically observed for concerted oxidative addition processes, indicating a highly ordered transition state [20].

Ligand Effects on Reaction Kinetics

The nature of the supporting ligands has a profound effect on the reaction kinetics. Electron-rich phosphine ligands generally accelerate the oxidative addition process by increasing the nucleophilicity of the metal center. Conversely, electron-poor ligands tend to slow down the reaction by reducing the electron density at the metal [19] [5].

The steric properties of the ligands also influence the reaction rates. Bulky ligands can hinder the approach of the substrate to the metal center, resulting in slower reaction rates. However, in some cases, steric effects can favor certain reaction pathways over others, leading to improved selectivity [19].

Substrate Concentration Effects

Kinetic studies have demonstrated that the reaction order with respect to 3-Bromo-4-nitrobenzonitrile varies depending on the mechanism. For concerted oxidative addition processes, the reaction typically follows first-order kinetics with respect to the aryl halide substrate [5].

In contrast, electron transfer mechanisms may exhibit more complex kinetic behavior, with reaction orders ranging from 0.5 to 2.0 depending on the specific conditions and the nature of the electron donor species [18] [5].

| Reaction Type | Order in ArX | Order in Catalyst | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pd-catalyzed cross-coupling | 1.0 | 0.5-1.0 | 16-24 |

| Ni-catalyzed arylation | 0.8-1.2 | 0.8-1.2 | 18-26 |

| Photoredox catalysis | 0.5-1.0 | 0.3-0.8 | 12-20 |

| Electrochemical reduction | 1.0 | 0.0 | 15-22 |

Computational Evaluations of Reaction Pathways

Computational studies using density functional theory (DFT) and other quantum chemical methods have provided detailed insights into the reaction mechanisms involving 3-Bromo-4-nitrobenzonitrile. These calculations have been instrumental in understanding the electronic structure, transition states, and thermodynamic parameters of various reaction pathways [21] [22] [23] [24].

DFT Calculations of Transition States

DFT calculations have been performed to locate and characterize the transition states for various reaction pathways. The oxidative addition transition state typically exhibits a three-center structure, with the metal center simultaneously interacting with both the carbon and halide atoms [21] [24].

The calculated activation barriers are in good agreement with experimental observations, with deviations typically less than 3-5 kcal/mol. The accuracy of these calculations depends on the choice of functional and basis set, with hybrid functionals such as B3LYP and M06-2X providing reliable results [24] [25].

Electronic Structure Analysis

Computational analysis of the electronic structure has revealed the orbital interactions that govern the reactivity of 3-Bromo-4-nitrobenzonitrile. The lowest unoccupied molecular orbital (LUMO) is primarily localized on the nitro group, making it the most electron-deficient site in the molecule [26] [27].

The highest occupied molecular orbital (HOMO) is delocalized over the aromatic ring, with significant contributions from the carbon atoms ortho and para to the nitrile group. This orbital distribution influences the regioselectivity of various reactions, with nucleophilic attack typically occurring at the carbon bearing the halide substituent [26].

Reaction Mechanism Elucidation

Computational studies have been used to elucidate the complete reaction mechanisms for various transformations involving 3-Bromo-4-nitrobenzonitrile. These studies have identified the key intermediates and transition states along the reaction coordinate, providing a detailed molecular-level understanding of the reaction processes [23] [25] [28].

The calculations have also revealed the role of solvent effects in stabilizing certain intermediates and transition states. Polar solvents tend to stabilize charged intermediates, while nonpolar solvents favor radical intermediates [25] [28].

| Computational Method | Basis Set | Calculated Property | Accuracy (%) |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Activation barriers | 85-92 |

| DFT/M06-2X | 6-311++G(d,p) | Intermediate energies | 90-95 |

| CCSD(T) | aug-cc-pVTZ | Thermodynamic parameters | 95-98 |

| MP2 | 6-31++G(d,p) | Molecular orbitals | 80-88 |

Mechanistic Pathway Comparisons

Computational studies have enabled direct comparison of competing reaction pathways, allowing for the identification of the most favorable routes under different conditions. These comparisons have revealed that the preferred mechanism can change depending on factors such as temperature, solvent, and the nature of the catalyst system [23] [28].

The calculations have also provided insights into the factors that control chemoselectivity and regioselectivity in reactions involving multiple reactive sites. The electronic and steric effects of the nitro and nitrile substituents play crucial roles in determining the outcome of these reactions [28].